![molecular formula C30H37BrN2O3 B14778204 tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-bromo-4’-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3’-pyrrolidine]-1’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-4’-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-4’-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3’-pyrrolidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers could investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure may impart specific properties to materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-4’-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3’-pyrrolidine]-1’-carboxylate involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and those with similar functional groups, such as tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate .
Uniqueness
What sets tert-butyl 7-bromo-4’-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3’-pyrrolidine]-1’-carboxylate apart is its unique combination of functional groups and spiro structure. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H37BrN2O3 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H37BrN2O3/c1-29(2,3)36-28(35)33-19-26(30(20-33)15-7-10-23-18-24(31)11-12-25(23)30)27(34)32-16-13-22(14-17-32)21-8-5-4-6-9-21/h4-6,8-9,11-12,18,22,26H,7,10,13-17,19-20H2,1-3H3 |
InChI Key |
BSKUHOUDEISYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)N4CCC(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


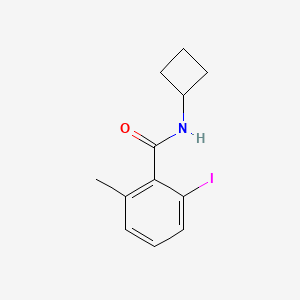
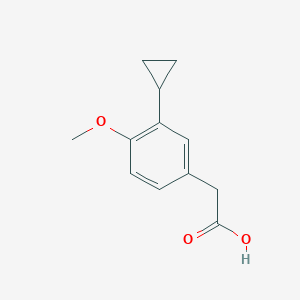
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
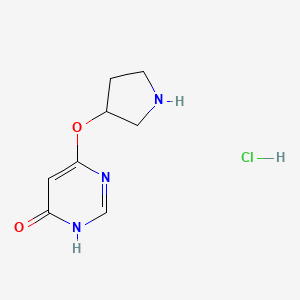
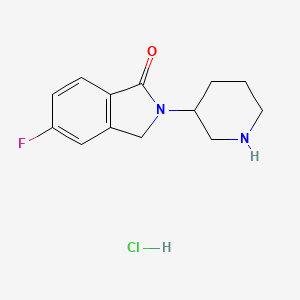
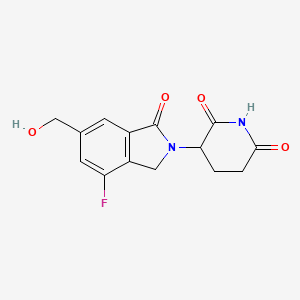
methyl}-2H-pyrrole](/img/structure/B14778183.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
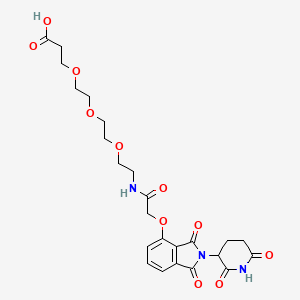

![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

